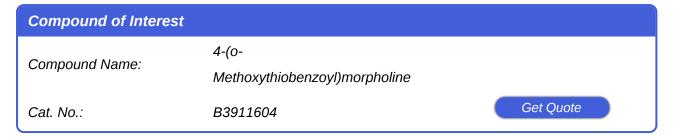


Application Notes and Protocols: Synthesis of Heterocyclic Compounds Utilizing Morpholine-Containing Thioamides

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Disclaimer: Extensive literature searches did not yield specific information on the synthesis of heterocyclic compounds using **4-(o-Methoxythiobenzoyl)morpholine**. The following application notes and protocols are based on the broader, well-documented class of morpholine-containing thioamides and related derivatives, which serve as versatile precursors for a variety of heterocyclic systems. These examples are intended to provide researchers, scientists, and drug development professionals with valuable insights into the synthetic utility of the morpholine scaffold in constructing medicinally relevant heterocyclic compounds.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic properties.[1] When combined with a thioamide functional group, morpholine derivatives become powerful building blocks for the synthesis of a diverse range of sulfur and nitrogen-containing heterocycles. These heterocyclic products, such as thiadiazoles, thiazoles, and thiomorpholines, are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds from morpholine-based precursors, present quantitative data in a clear and comparable format, and include visualizations of the synthetic pathways.



Synthesis of 2-Amino-1,3,4-Thiadiazoles from Morpholine-4-carbothiohydrazide

1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that exhibit a broad range of pharmacological activities.[3] A common and effective method for their synthesis involves the cyclization of thiosemicarbazide derivatives.[3] This protocol details the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles starting from a morpholine-containing thiosemicarbazide.

Experimental Protocol

Step 1: Synthesis of Morpholine-4-carbothiohydrazide

- To a solution of morpholine (1.0 eq) in ethanol, add carbon disulfide (1.1 eq) dropwise at 0-5
 °C.
- Stir the mixture for 30 minutes, then add hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature below 10 °C.
- Continue stirring at room temperature for 2-3 hours.
- The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield morpholine-4-carbothiohydrazide.

Step 2: Cyclization to 2-Amino-5-substituted-1,3,4-Thiadiazole

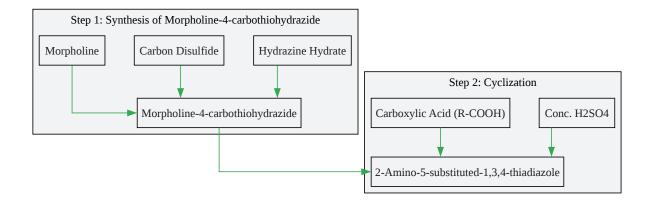
- A mixture of morpholine-4-carbothiohydrazide (1.0 eq) and the desired carboxylic acid (1.1 eq) is carefully treated with concentrated sulfuric acid (2-3 mL) with cooling in an ice bath.
- The reaction mixture is then heated at 80-90 °C for 6-8 hours.[3]
- After cooling to room temperature, the mixture is poured onto crushed ice.
- The resulting precipitate is filtered, washed thoroughly with water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.



Quantitative Data

Product	R-Group (from Carboxylic Acid)	Yield (%)	Reference
2-Amino-5-phenyl- 1,3,4-thiadiazole	Phenyl	75-85	[3]
2-Amino-5-(4- chlorophenyl)-1,3,4- thiadiazole	4-Chlorophenyl	70-80	[3]
2-Amino-5-(4- methoxyphenyl)-1,3,4- thiadiazole	4-Methoxyphenyl	80-90	[3]

Synthetic Pathway



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Caption: Synthesis of 2-Amino-1,3,4-Thiadiazoles.



Hantzsch Synthesis of 2-Amino-Thiazoles from Morpholine-4-carbothioamide

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. [4][5] This protocol outlines the synthesis of 2-(morpholino)-thiazole derivatives from morpholine-4-carbothioamide and α -haloketones.

Experimental Protocol

- To a solution of morpholine-4-carbothioamide (1.0 eq) in a suitable solvent such as ethanol or methanol, add the α -haloketone (e.g., α -bromoacetophenone) (1.0 eq).[4]
- The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then treated with a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.
- The resulting solid product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-(morpholino)-thiazole derivative.[6]

Ouantitative Data

Product	α-Haloketone	Yield (%)	Reference
2-Morpholino-4- phenylthiazole	2- Bromoacetophenone	85-95	[4]
4-(4-Bromophenyl)-2- morpholinothiazole	2,4'- Dibromoacetophenon e	80-90	[4]
4-(4-Nitrophenyl)-2- morpholinothiazole	2-Bromo-1-(4- nitrophenyl)ethanone	82-92	[4]



Reaction Workflow



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Caption: Hantzsch Thiazole Synthesis Workflow.

Synthesis of Thiomorpholine Derivatives

Thiomorpholine and its derivatives are important structural motifs in many biologically active compounds.[1] A straightforward synthesis involves the reaction of a bis-electrophile with a primary amine bearing a thiol group, or a one-pot reaction from more readily available starting materials.

Experimental Protocol: One-Pot Synthesis from β -Amino Alcohols

This protocol is adapted from a general procedure for the synthesis of substituted morpholines and can be applied to thiomorpholine synthesis with appropriate starting materials.[7]

- To a solution of a chiral β-amino alcohol (1.0 eq) in a suitable solvent, add (S)- or (R)-epichlorohydrin (1.3 eq) in the presence of a Lewis acid like LiClO4.[7]
- Stir the reaction mixture at room temperature until the formation of the corresponding chloro alcohol is complete (monitored by TLC).
- Treat the reaction mixture with a base such as sodium methoxide (NaOMe) to induce epoxide formation.
- Subsequent intramolecular cyclization affords the thiomorpholine derivative (if a β-aminothiol is used as the starting material) or morpholine derivative.[7]



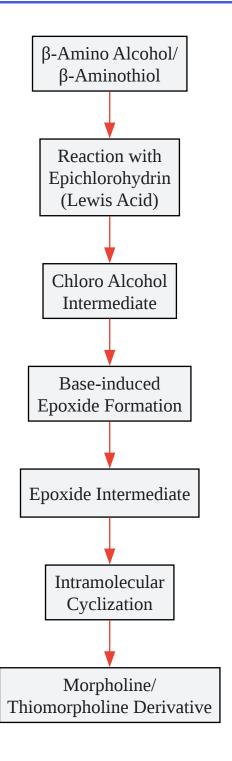
• The product is purified by column chromatography.

Quantitative Data for Analogous Morpholine Synthesis

Starting Amino Alcohol	Product Stereochemistry	Yield (%)	Reference
(S)-2-Amino-1- propanol	(S)-3- Methylmorpholine	60-70	[7]
(R)-Phenylglycinol	(R)-3- Phenylmorpholine	65-75	[7]

Logical Relationship Diagram





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Caption: One-Pot Synthesis of Morpholine/Thiomorpholine.

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